molecular formula C21H18F2N4O B12396456 Tuberculosis inhibitor 9

Tuberculosis inhibitor 9

Cat. No.: B12396456
M. Wt: 380.4 g/mol
InChI Key: PSVWOVBTOZQNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculosis inhibitor 9 is a chemical compound designed to inhibit the growth and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader effort to develop new treatments for tuberculosis, especially in the face of rising drug resistance. This compound targets specific enzymes and pathways within the bacterium, making it a promising candidate for future therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 9 involves multiple steps, including the cyclization of triazolyl-chalocones with hydroxylamine, followed by the deprotection of amino and thio functionalities . The reaction conditions typically involve the use of microwave irradiation at 140°C for about 20 minutes, which facilitates the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Tuberculosis inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, phenacyl bromide, and N,N′-dimethyl aniline . Reaction conditions often involve microwave irradiation and controlled temperatures to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are tested for their inhibitory activity against Mycobacterium tuberculosis .

Scientific Research Applications

Tuberculosis inhibitor 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of heterocyclic inhibitors. In biology, it is used to investigate the mechanisms of bacterial inhibition and resistance. In medicine, this compound is being explored as a potential therapeutic agent for treating drug-resistant tuberculosis. Industrial applications include the development of new diagnostic tools and treatments for tuberculosis .

Mechanism of Action

Comparison with Other Similar Compounds: Tuberculosis inhibitor 9 is unique in its ability to target multiple enzymes and pathways within Mycobacterium tuberculosis. Similar compounds include isoniazid, rifampicin, and ethambutol, which also target specific bacterial processes but may have different mechanisms of action and efficacy .

Properties

Molecular Formula

C21H18F2N4O

Molecular Weight

380.4 g/mol

IUPAC Name

N-benzyl-2-(2,4-difluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C21H18F2N4O/c1-26(13-14-6-4-3-5-7-14)19-11-10-18-24-20(21(28-2)27(18)25-19)16-9-8-15(22)12-17(16)23/h3-12H,13H2,1-2H3

InChI Key

PSVWOVBTOZQNKU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=C(C=C(C=C4)F)F)C=C2

Origin of Product

United States

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